molecular formula C15H19NO3S B2851963 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide CAS No. 838248-75-2

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2851963
CAS RN: 838248-75-2
M. Wt: 293.38
InChI Key: NHWMUNAZIJRZRH-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide, also known as DTTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

Research on similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown promising anticancer activities. The synthesis of these compounds involves specific reactions that lead to good yields, and their structures are elucidated through various spectroscopic techniques. Molecular docking analyses targeting the VEGFr receptor suggest potential anticancer applications, indicating that similar compounds could also have significant therapeutic value (G. Sharma et al., 2018).

Polymer Science Application

In the realm of polymer science, derivatives like 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide have been synthesized and used for creating PMMA hybrid networks. These compounds, due to their unique absorption characteristics and higher molar absorptivity, serve as effective nano-photoinitiators, enabling polymerization even in air atmospheres. This leads to improvements in the thermal stability and robustness of polymer/filler networks, suggesting potential applications in materials science and engineering (Gonul S. Batibay et al., 2020).

Glycosidic Linkage Studies

Research on compounds like 2-Acetamido-2-deoxy-β-d-glucopyranose O-Glycopeptides has contributed significantly to our understanding of glycosidic linkages in proteins, which are crucial for various biological functions. The synthesis of such compounds involves complex reactions and provides insights into the challenges and strategies in glycopeptide synthesis, relevant for biochemistry and pharmaceutical science (K. Jensen et al., 1996).

Pesticide Development

Studies on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been conducted for their potential as pesticides. X-ray powder diffraction characterizations of these compounds offer new insights into their structural properties, which can be pivotal for designing effective and environmentally safe pesticides (E. Olszewska et al., 2009).

Synthesis of Complex Molecules

Research on the synthesis of complex molecules like N-phenyl-2,2-di(4-chlorophenoxy)acetamide provides valuable knowledge on reaction conditions and yields. Such studies are crucial for the development of new synthetic routes in organic chemistry, which can lead to the production of novel compounds with potential applications in various scientific fields (Tao Jian-wei, 2009).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11(2)13-4-6-14(7-5-13)16(12(3)17)15-8-9-20(18,19)10-15/h4-9,11,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMUNAZIJRZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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